2-(Methanesulfonyl)thieno[2,3-d]pyrimidine
Overview
Description
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine is a compound that belongs to the class of thienopyrimidines . Thienopyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are important and widely represented in medicinal chemistry as they are structural analogs of purines .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidines involves a multi-step sequence consisting of a few key steps such as Gewald reaction, Dieckmann type cyclisation, and Krapcho decarboxylation . This newly developed strategy involved construction of the thienopyrimidine ring followed by the cyclohexanone moiety and subsequently the fused heterocyclic ring .Molecular Structure Analysis
The crystal structure analysis of representative compounds along with hydrogen bonding patterns and molecular arrangement present within the molecule is described . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis
Thienopyrimidines have been shown to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The mechanism of action of pyrimidine-based anti-inflammatory agents is associated with the inhibition of PGE 2 generated by COX enzymes .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine include a molecular formula of C7H6N2O2S2 and a molecular weight of 214.26 .Scientific Research Applications
Synthesis and Chemical Properties
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine serves as a versatile intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the preparation of 4,6-dimethyl-2-methanesulfonylpyrimidine, highlighting its role in constructing complex molecules with potential therapeutic applications (X. Le, 2014). Additionally, its derivatives have been synthesized for exploring selective COX-2 inhibitor drugs, indicating its importance in medicinal chemistry (Antonio Perdicaro et al., 2008).
Biological Applications and Mechanisms
Research into 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine derivatives has shown significant biological activities, such as antiproliferative effects and the ability to induce apoptosis in tumor cells. This includes studies on human colon carcinoma cells, where derivatives inhibited enzyme activities critical for nucleic acid synthesis, demonstrating potential for cancer therapy applications (L. Glavaš-Obrovac et al., 2005).
Antifolate Inhibitors for Cancer Therapy
A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized to act as selective folate receptor substrates and antitumor agents, targeting the inhibition of glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase. This dual inhibitory action represents a novel approach to antifolate therapy, distinguishing these compounds from other antifolates (Yijun Deng et al., 2009).
Antiviral Research
Novel classes of 2-((phenylsulfonyl)methyl)-thieno[3,2-d]pyrimidine compounds were identified as potent inhibitors of HIV-1 replication. This discovery showcases the compound's potential in antiviral therapy, with specific derivatives highlighted as promising lead compounds for further development (Junwon Kim et al., 2014).
Green Chemistry and Synthesis Improvements
The synthesis of related compounds, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, demonstrates the application of green chemistry principles in developing more sustainable chemical syntheses. These methods aim to reduce waste and improve efficiency, contributing to the environmental sustainability of chemical manufacturing processes (Rohidas Gilbile et al., 2017).
Future Directions
Thienopyrimidines, including 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine, have shown promise in various areas of medicinal chemistry, particularly as potential anticancer agents . Future research may focus on further exploring the anticancer potential of these compounds, as well as their potential in other therapeutic areas .
properties
IUPAC Name |
2-methylsulfonylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S2/c1-13(10,11)7-8-4-5-2-3-12-6(5)9-7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCCJBVIGIVKJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C2C=CSC2=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621238 | |
Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
CAS RN |
598298-12-5 | |
Record name | 2-(Methanesulfonyl)thieno[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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